molecular formula C12H18N4 B14874072 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane

1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane

Cat. No.: B14874072
M. Wt: 218.30 g/mol
InChI Key: IFBQLZLAVLGUKL-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and organic synthesis. This compound features a unique structure combining a cyclopropyl group, a pyrimidine ring, and a diazepane ring, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-cyclopropylpyrimidine with 1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent such as ethanol and requires heating under reflux .

Industrial Production Methods: Industrial production of this compound may involve continuous flow multi-stage reactors to ensure higher yields and purity. The process typically includes the reaction of amidine derivatives with alkyl acetoacetate in an alkaline solvent system .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(2-Cyclopropylpyrimidin-4-yl)-1,4-diazepane stands out due to its unique combination of a cyclopropyl group and a diazepane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-(2-cyclopropylpyrimidin-4-yl)-1,4-diazepane

InChI

InChI=1S/C12H18N4/c1-5-13-7-9-16(8-1)11-4-6-14-12(15-11)10-2-3-10/h4,6,10,13H,1-3,5,7-9H2

InChI Key

IFBQLZLAVLGUKL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCN(C1)C2=NC(=NC=C2)C3CC3

Origin of Product

United States

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